(1-Methyl-1H-pyrrol-2-yl)methanamine (1-Methyl-1H-pyrrol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 69807-81-4
VCID: VC21216867
InChI: InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
SMILES: CN1C=CC=C1CN
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol

(1-Methyl-1H-pyrrol-2-yl)methanamine

CAS No.: 69807-81-4

Cat. No.: VC21216867

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-1H-pyrrol-2-yl)methanamine - 69807-81-4

CAS No. 69807-81-4
Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
IUPAC Name (1-methylpyrrol-2-yl)methanamine
Standard InChI InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
Standard InChI Key GGCBARJYVAPZJQ-UHFFFAOYSA-N
SMILES CN1C=CC=C1CN
Canonical SMILES CN1C=CC=C1CN

Chemical Structure and Properties

Basic Information

(1-Methyl-1H-pyrrol-2-yl)methanamine is identified by the CAS Registry Number 69807-81-4. The compound features a five-membered aromatic ring containing one nitrogen atom (pyrrole ring), with a methyl substituent on the nitrogen and an aminomethyl group at the 2-position.

PropertyValue
CAS Number69807-81-4
Molecular FormulaC₆H₁₀N₂
Molecular Weight110.157 g/mol
IUPAC Name(1-methylpyrrol-2-yl)methanamine
Synonyms(1-Methyl-1H-pyrrol-2-yl)methylamine, (1-Methyl-2-pyrrolyl)methanamine
InChI KeyGGCBARJYVAPZJQ-UHFFFAOYSA-N
Canonical SMILESCN1C=CC=C1CN

Table 1: Basic identification and structural information of (1-Methyl-1H-pyrrol-2-yl)methanamine

Physical Properties

The physical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine are important for understanding its behavior in various chemical reactions and formulations.

Physical PropertyValue
Density1.0±0.1 g/cm³
Boiling Point199.6±15.0 °C at 760 mmHg
Melting PointNot available
Flash Point74.5±20.4 °C
AppearanceNot specified in literature
SolubilitySoluble in organic solvents

Table 2: Physical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine

Synthesis Methods

Pyrrole Alkylation

One of the primary methods for synthesizing (1-Methyl-1H-pyrrol-2-yl)methanamine involves the alkylation of pyrrole. This process typically begins with N-methylation of pyrrole, followed by formylation at the 2-position to introduce an aldehyde group. The aldehyde is then converted to an amine through reductive amination.

Reductive Amination

Another significant synthetic route involves the reductive amination of 1-methylpyrrole-2-carbaldehyde. In this method, the aldehyde reacts with ammonia or an ammonia equivalent in the presence of a reducing agent such as sodium cyanoborohydride. This process directly yields the desired amine product under mild conditions and offers good selectivity.

Industrial Production

In industrial settings, the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine is typically optimized for scale, yield, and cost-effectiveness. The choice of synthetic method depends largely on the availability of starting materials, desired purity, and production scale. Both pyrrole alkylation and reductive amination approaches are adaptable to industrial-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions

Oxidation Reactions

(1-Methyl-1H-pyrrol-2-yl)methanamine can undergo various oxidation reactions, primarily at the amine functionality. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, which can produce N-oxides and other oxidized derivatives. These reactions are significant in pharmaceutical synthesis and in studying the compound's metabolic pathways.

Reduction Reactions

The reduction of (1-Methyl-1H-pyrrol-2-yl)methanamine can lead to various reduced derivatives depending on the reducing agent employed. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents in these transformations. The pyrrole ring, being aromatic, is generally resistant to reduction under mild conditions.

Substitution Reactions

The primary amine group in (1-Methyl-1H-pyrrol-2-yl)methanamine can participate in various substitution reactions, acting as a nucleophile. The compound can undergo N-acylation, N-alkylation, and other nucleophilic substitution reactions to produce a wide range of derivatives with potentially enhanced or modified biological activities.

Applications in Scientific Research

Pharmaceutical Research

(1-Methyl-1H-pyrrol-2-yl)methanamine serves as a valuable intermediate in pharmaceutical research and drug development. Its unique structure makes it particularly useful in the synthesis of compounds targeting the central nervous system. The compound has been identified as a potential serotonin transporter (SERT) inhibitor, suggesting its utility in developing antidepressant and anxiolytic medications .

Material Science Applications

In material science, (1-Methyl-1H-pyrrol-2-yl)methanamine is explored for its use in the development of novel materials, including polymers and coatings. The pyrrole ring, being electron-rich and aromatic, can contribute to the electronic properties of materials, potentially leading to applications in conductive polymers and specialty coatings .

Catalysis Applications

The compound can function as a ligand in coordination chemistry and catalysis. Its nitrogen atoms can coordinate with metal centers, forming complexes that catalyze various organic transformations. This property makes it valuable in the development of novel catalytic systems for both academic research and industrial applications.

Biological Activity

Antimicrobial Properties

Studies have suggested that (1-Methyl-1H-pyrrol-2-yl)methanamine exhibits antimicrobial activity against various bacterial strains. This property indicates potential applications in developing new antibacterial agents, particularly as resistance to existing antibiotics continues to rise. The compound's mechanism of antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Neuroprotective Effects

Recent investigations suggest that (1-Methyl-1H-pyrrol-2-yl)methanamine may protect neuronal cells from oxidative stress-induced damage. This neuroprotective property indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal damage and death.

Hazard InformationDetails
Signal WordDanger
GHS Hazard StatementsH314: Causes severe skin burns and eye damage
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: Hazard information for (1-Methyl-1H-pyrrol-2-yl)methanamine

Comparison with Similar Compounds

(1-Methyl-1H-pyrrol-2-yl)methanamine shares structural similarities with several related compounds, but possesses unique properties due to its specific substitution pattern.

CompoundCAS NumberSimilarity to (1-Methyl-1H-pyrrol-2-yl)methanamineKey Differences
1-(1H-Pyrrol-2-yl)methanamine hydrochloride401909-55-5HighLacks methyl group on pyrrole nitrogen, exists as hydrochloride salt
(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine118799-24-9Very high (0.95)Additional methyl group at 5-position of pyrrole ring
N-((1-Methyl-1H-pyrrol-2-yl)methyl)ethanamine680591-01-9High (0.88)Additional ethyl group on amine nitrogen
(1-Methyl-1H-indol-2-yl)methanamine55556-57-5Moderate (0.83)Contains indole rather than pyrrole ring system

Table 4: Comparison of (1-Methyl-1H-pyrrol-2-yl)methanamine with structurally similar compounds

The structural uniqueness of (1-Methyl-1H-pyrrol-2-yl)methanamine lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the methyl group on the pyrrole nitrogen affects the electronic properties of the ring system, while the primary amine functionality at the 2-position provides a reactive site for further modifications .

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